

# Assessing Target Engagement of E7090, a Selective FGFR Inhibitor, in Cellular Models

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Application Note & Protocol

# Introduction

**E7090**, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in various solid tumors.[2][4][6][7] **E7090** has demonstrated significant antitumor activity in preclinical models and is under investigation in clinical trials.[2][6][8][9] This document provides detailed protocols for assessing the target engagement of **E7090** in cancer cell lines, enabling researchers to effectively evaluate its cellular mechanism of action and therapeutic potential.

The core principle of assessing **E7090**'s target engagement is to measure its ability to inhibit FGFR kinase activity and the subsequent downstream signaling pathways that promote cell proliferation and survival. The primary methods detailed herein include Western blotting to analyze protein phosphorylation, cellular proliferation assays to assess the impact on cell growth, and an overview of the Cellular Thermal Shift Assay (CETSA) as a powerful tool for confirming direct target binding.

# **Mechanism of Action and Signaling Pathway**

**E7090** selectively inhibits the tyrosine kinase activity of FGFR1, 2, and 3.[3][4] Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK and PI3K-

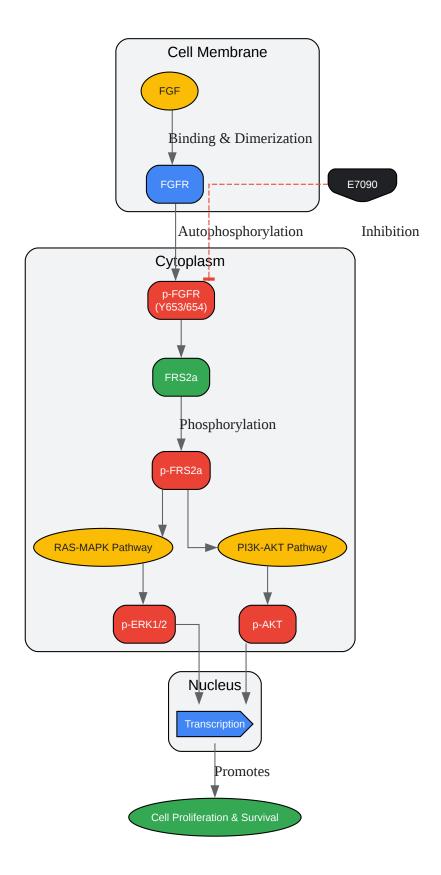






AKT pathways, which are crucial for cell proliferation, survival, and migration.[3][4][10] **E7090** interferes with this process by inhibiting FGFR autophosphorylation.[6][8] This leads to the suppression of downstream signaling molecules such as FRS2 $\alpha$ , ERK1/2, and AKT.[1][6][8]





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Figure 1: E7090 inhibits the FGFR signaling pathway.



# **Quantitative Data Summary**

The following tables summarize the reported in vitro efficacy of **E7090**.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

Target	IC <sub>50</sub> (nmol/L)	
FGFR1	0.71[1]	
FGFR2	0.50[1]	
FGFR3	1.2[1]	
FGFR4	120[1]	

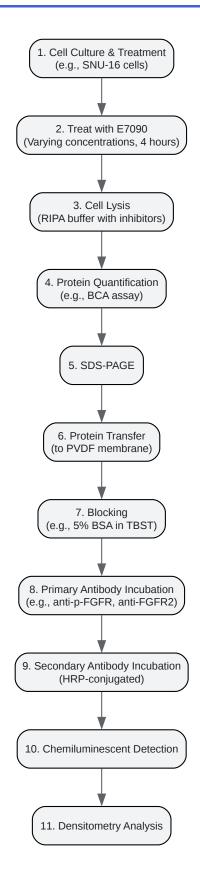
Table 2: Cellular Activity of E7090 in FGFR-Aberrant Cancer Cell Lines

Cell Line	Cancer Type	FGFR Alteration	IC₅₀ (nmol/L) for Cell Proliferation	IC50 (nmol/L) for p-FGFR Inhibition
SNU-16	Gastric Cancer	FGFR2 Amplification	5.7[8]	1.2[8]

# Experimental Protocols Western Blotting for Phospho-FGFR and Downstream Signaling

This protocol details the immunodetection of phosphorylated FGFR and its key downstream effectors to assess the inhibitory activity of **E7090**.





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**Figure 2:** Western blot workflow for target engagement.



#### Materials:

- Cell Line: SNU-16 (gastric cancer, FGFR2 amplified) or other relevant cell lines with FGFR alterations.
- Compound: **E7090** succinate.
- · Reagents:
  - Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.
  - DMSO (for E7090 stock solution).
  - RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  - o BCA Protein Assay Kit.
  - · Laemmli sample buffer.
  - Tris-Glycine SDS-PAGE gels.
  - PVDF membranes.
  - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
  - Primary antibodies:
    - Phospho-FGFR (Tyr653/654)
    - Total FGFR2
    - Phospho-FRS2α
    - Total FRS2α
    - Phospho-ERK1/2
    - Total ERK1/2



- Phospho-Akt
- Total Akt
- GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.

#### Procedure:

- Cell Seeding: Seed SNU-16 cells in 6-well plates and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **E7090** succinate in culture medium. Treat the cells for 4 hours.[8] Include a DMSO-treated vehicle control.
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein onto a Tris-Glycine SDS-PAGE gel.



- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using a digital imaging system.
  - Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

# **Cell Proliferation Assay**

This assay measures the effect of **E7090** on the growth of cancer cell lines.

#### Materials:

- Cell Lines: A panel of human cancer cell lines, including those with known FGFR alterations (e.g., SNU-16).
- Compound: **E7090**.
- Reagents:



- Cell culture medium.
- DMSO.
- Cell Counting Kit-8 (CCK-8) or similar viability reagent.

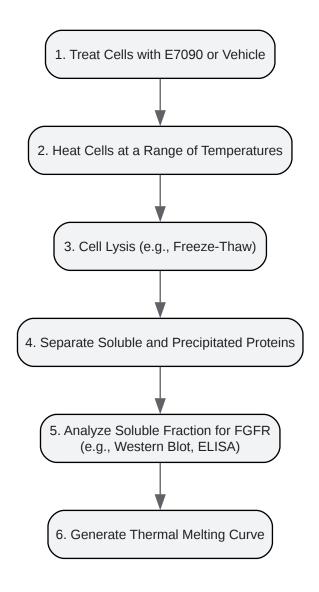
#### Procedure:

- Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Add various concentrations of E7090 to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours.[11]
- Viability Measurement: Add CCK-8 reagent to each well and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

# Cellular Thermal Shift Assay (CETSA) Overview

CETSA is a powerful method for verifying direct target engagement in a cellular context.[12] The principle is that a ligand binding to its target protein increases the protein's thermal stability. While a specific protocol for **E7090** is not detailed in the provided search results, a general workflow can be adapted.





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Figure 3: General workflow for a Cellular Thermal Shift Assay.

#### General Protocol Outline:

- Cell Treatment: Treat intact cells with **E7090** or a vehicle control.
- Thermal Challenge: Heat the cell suspensions at a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
- Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.



- Detection: Analyze the amount of soluble FGFR remaining in the supernatant at each temperature using methods like Western blotting or ELISA.
- Data Analysis: Plot the amount of soluble FGFR as a function of temperature to generate a
  melting curve. A shift in the melting curve to higher temperatures in the presence of E7090
  indicates target engagement.

## Conclusion

The protocols outlined in this document provide a robust framework for assessing the target engagement of **E7090** in cellular models. By quantifying the inhibition of FGFR phosphorylation, downstream signaling, and cellular proliferation, researchers can gain a comprehensive understanding of **E7090**'s mechanism of action. Furthermore, the application of advanced techniques like CETSA can provide direct evidence of target binding within the complex cellular environment. These methods are essential for the continued preclinical and clinical development of **E7090** and other targeted therapies.

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